(1-Benzylcyclopropyl)methanamine hydrochloride
Overview
Description
(1-Benzylcyclopropyl)methanamine hydrochloride is a chemical compound with the molecular formula C11H16ClN It is a hydrochloride salt of (1-Benzylcyclopropyl)methanamine, which is a derivative of cyclopropylmethanamine
Scientific Research Applications
(1-Benzylcyclopropyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
The safety information for “(1-Benzylcyclopropyl)methanamine hydrochloride” indicates that it is classified under GHS05 and GHS07 . The hazard statements include H302, H314, and H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .
Mechanism of Action
- The primary target of “(1-Benzylcyclopropyl)methanamine hydrochloride” is the urinary tract. Specifically, it is used for the prophylaxis and treatment of frequently recurring urinary tract infections (UTIs) that require long-term therapy .
- Formaldehyde, generated from the hydrolysis, exhibits nonspecific bactericidal action. It is considered highly effective against bacteria .
Target of Action
Mode of Action
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
(1-Benzylcyclopropyl)methanamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase, an enzyme responsible for the breakdown of monoamines. This interaction can inhibit the enzyme’s activity, leading to increased levels of monoamines in the system. Additionally, this compound can bind to certain receptors, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This modulation can result in altered cellular metabolism, affecting processes such as energy production, cell growth, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, altering their activity. This binding can result in enzyme inhibition or activation, leading to changes in cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating neurotransmitter levels or influencing metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it can influence the activity of enzymes involved in the metabolism of monoamines, leading to changes in metabolic flux and metabolite levels. These interactions can have downstream effects on various physiological processes, including neurotransmission and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function. The distribution of this compound within tissues can also affect its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biological effects. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzylcyclopropyl)methanamine hydrochloride typically involves the reaction of benzyl chloride with cyclopropylmethanamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the benzyl group is introduced to the cyclopropylmethanamine. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The final product is typically purified through recrystallization or other separation techniques to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1-Benzylcyclopropyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethanamine: A simpler analog without the benzyl group.
Benzylamine: Lacks the cyclopropyl group but contains the benzyl moiety.
Cyclopropylamine: Contains the cyclopropyl group but lacks the benzyl group.
Uniqueness
(1-Benzylcyclopropyl)methanamine hydrochloride is unique due to the presence of both the benzyl and cyclopropyl groups, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications, offering a balance of reactivity and stability that is not found in simpler analogs.
Properties
IUPAC Name |
(1-benzylcyclopropyl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c12-9-11(6-7-11)8-10-4-2-1-3-5-10;/h1-5H,6-9,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYLOHBDHBHCAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=CC=C2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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